molecular formula C5H10N2O3 B1323178 N-[(dimethylamino)carbonyl]glycine CAS No. 1060817-29-9

N-[(dimethylamino)carbonyl]glycine

Cat. No.: B1323178
CAS No.: 1060817-29-9
M. Wt: 146.14 g/mol
InChI Key: NIOSHQZHBSRBRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(dimethylamino)carbonyl]glycine typically involves the reaction of glycine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(dimethylamino)carbonyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce simpler amines .

Scientific Research Applications

N-[(dimethylamino)carbonyl]glycine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in proteomics research to study protein structures and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(dimethylamino)carbonyl]glycine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(dimethylamino)carbonyl]glycine include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

N-[(dimethylamino)carbonyl]glycine, also known by its CAS number 1060817-29-9, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanism of action, and various biological applications, supported by case studies and research findings.

The synthesis of this compound typically involves the reaction of glycine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the desired compound while neutralizing the hydrochloric acid produced during the reaction. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activities.

This compound acts primarily as a ligand that interacts with specific molecular targets and pathways. Its binding to proteins and enzymes can modulate their activity, impacting various biological processes. The precise pathways and targets depend on the specific context of use, making it a versatile compound in biochemical research.

1. Proteomics Research

This compound is employed in proteomics to study protein structures and functions. Its ability to modify proteins facilitates investigations into protein interactions and dynamics, which are crucial for understanding cellular processes.

2. Therapeutic Applications

Research indicates that this compound may have therapeutic potential due to its unique chemical properties. It has been investigated for its effects on neurological diseases, particularly through modulation of calcium channels such as Ryanodine receptors (RyRs), which are implicated in calcium signaling pathways associated with various neurological conditions .

3. Antimicrobial Activity

In recent studies, compounds similar to this compound have shown promising antimicrobial properties. For example, modifications in related compounds have demonstrated significant activity against various pathogens, suggesting that this compound could be explored for antimicrobial applications .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Proteomics ResearchUsed to study protein interactions
Neurological EffectsModulates RyR activity; potential in neurological diseases
Antimicrobial ActivityRelated compounds showed significant antimicrobial effects

Case Study: Neurological Effects

A study evaluating the impact of compounds similar to this compound on cognitive behavior in animal models indicated improvements in memory performance in Alzheimer's disease models. This suggests a potential role for this compound in neuroprotective strategies .

Properties

IUPAC Name

2-(dimethylcarbamoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-7(2)5(10)6-3-4(8)9/h3H2,1-2H3,(H,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOSHQZHBSRBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634725
Record name N-(Dimethylcarbamoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-29-9
Record name N-[(Dimethylamino)carbonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060817-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Dimethylcarbamoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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